1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose is a synthetic compound that belongs to the class of modified nucleosides. It is characterized by the presence of methoxy and chlorobenzoyl groups attached to a deoxyribose sugar moiety. This compound is notable for its potential applications in medicinal chemistry and biochemistry, particularly in the development of antiviral and anticancer agents.
Source: The compound is synthesized through various chemical processes, primarily involving the modification of 2-deoxy-D-ribose, which is a naturally occurring sugar found in nucleic acids.
Classification: 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose can be classified as a carbohydrate derivative, specifically a modified ribonucleoside. Its chemical formula is with a molecular weight of approximately 425.26 g/mol .
The synthesis of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose typically involves several key steps:
Technical details regarding the reaction conditions, such as temperature and solvent choice, are crucial for optimizing yields and selectivity.
The molecular structure of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose features:
1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose can participate in various chemical reactions:
The specific conditions (solvents, temperature, catalysts) under which these reactions occur are critical for achieving desired outcomes in synthetic pathways.
The mechanism of action for 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose largely depends on its biological target:
The exact biochemical pathways and interactions require further investigation through pharmacological studies .
Relevant data from analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry can provide insights into its structural integrity and purity .
1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose has several scientific applications:
The synthesis of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-deoxy-D-ribose (CAS 99886-53-0) relies on sequential protection-deprotection strategies to achieve regioselective functionalization. The core pathway involves:
Critical Optimization Parameters:
Table 1: Key Reaction Conditions for Synthesis
Step | Reagents | Temperature | Anomeric Selectivity (α:β) | Yield |
---|---|---|---|---|
Benzoylation | 4-Cl-Benzoyl chloride, pyridine | 0–5°C | N/A | 85–90% |
Methoxylation | CH₃OH, BF₃·Et₂O | –10°C | 4:1 | 70–75% |
Stereoselectivity at C1 is governed by catalytic systems that influence anomeric configuration:
Recent Advances: Fluorinated nucleoside syntheses (e.g., gemcitabine intermediates) utilize diethylaminosulfur trifluoride (DAST) for C2′ fluorination, though this is irrelevant for non-fluorinated targets like the title compound [9].
The choice of protecting groups profoundly impacts yield and downstream utility:
Case Study: In gemcitabine synthesis, 3,5-O-(4-methylbenzoyl) protection improves crystallization purity (>99% HPLC) versus acetyl-protected intermediates (90–92% purity) [4].
Table 2: Protecting Group Performance Comparison
Protecting Group | Deprotection Conditions | Compatibility with Halogenation | Typical Yield in Glycosylation |
---|---|---|---|
4-Cl-Benzoyl | NH₃/MeOH, 0°C | High | 85–90% |
Acetyl | K₂CO₃/MeOH, RT | Moderate | 70–75% |
Benzyl | H₂/Pd-C, 50 psi | Low | 80–85% |
Industrial production faces hurdles in purification and yield optimization:
Scale-Up Success: Pilot batches (5 kg) achieved 68% overall yield using tandem crystallization from toluene/heptane, contrasting with lab-scale (1 g) yields of 82% [1] [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8